molecular formula C6H12FeN9 B224823 1-(1-Propen-1-yl)pyrrolidine CAS No. 13937-88-7

1-(1-Propen-1-yl)pyrrolidine

Cat. No.: B224823
CAS No.: 13937-88-7
M. Wt: 111.18 g/mol
InChI Key: KORJOGPPKPWOLT-UHFFFAOYSA-N
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Description

1-(1-Propen-1-yl)pyrrolidine is a nitrogen-containing heterocyclic compound that features a pyrrolidine ring with a propenyl substituent. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological and medicinal properties. Pyrrolidine itself is a five-membered ring containing four carbon atoms and one nitrogen atom, making it a versatile scaffold in organic synthesis and drug discovery .

Scientific Research Applications

1-(1-Propen-1-yl)pyrrolidine has several applications in scientific research:

Safety and Hazards

Pyrrolidine, a related compound, is classified as highly flammable and harmful if swallowed or inhaled . It also causes severe skin burns and eye damage . It is recommended to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Pyrrolidine alkaloids, including “1-Propenyl-pyrrolidine”, can be some of the best sources of pharmacologically active lead compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . This could potentially lead to the development of new drugs for the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Propen-1-yl)pyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine, which can then be further functionalized to introduce the propenyl group .

Industrial Production Methods: Industrial production of pyrrolidine typically involves the reaction of 1,4-butanediol and ammonia at temperatures ranging from 165 to 200°C and pressures of 17 to 21 MPa. The process uses a cobalt- and nickel oxide catalyst supported on alumina, and the reaction is carried out in a continuous tube reactor .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Propen-1-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the propenyl group to a propyl group.

    Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenated reagents and strong bases are often used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 1-(1-Propen-1-yl)pyrrolidine involves its interaction with specific molecular targets. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    Pyrrole: An aromatic analog with two double bonds.

    Pyrroline: Contains one double bond.

    Pyrrolizidine: Features two pentagonal rings.

Uniqueness: 1-(1-Propen-1-yl)pyrrolidine is unique due to its combination of a pyrrolidine ring and a propenyl substituent, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-prop-1-enylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-5-8-6-3-4-7-8/h2,5H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORJOGPPKPWOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341568
Record name 1-propenyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13937-88-7
Record name 1-propenyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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